Cas no 92418-73-0 ((2R)-Oxiran-2-ylmethyl pentanoate)

(2R)-Oxiran-2-ylmethyl pentanoate 化学的及び物理的性質
名前と識別子
-
- (2R)-Oxiran-2-ylmethyl pentanoate
- ((2R)oxiran-2-yl)methyl pentanoate
- (R)-(-)-glycidyl butyrate;
- SBB054037
- DT1848
- [(2R)-oxiran-2-yl]methyl pentanoate
- (R)-(-)-Oxirane-2-methanol butyrate
- EBD2204642
- ST50949776
- pentanoic acid [(2R)-2-oxiranyl]methyl ester
- A832735
-
- インチ: 1S/C8H14O3/c1-2-3-4-8(9)11-6-7-5-10-7/h7H,2-6H2,1H3/t7-/m1/s1
- InChIKey: NVLOXZZIKJPCPA-SSDOTTSWSA-N
- ほほえんだ: O1C[C@@H]1COC(CCCC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 133
- トポロジー分子極性表面積: 38.8
(2R)-Oxiran-2-ylmethyl pentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | R065185-2.5g |
(2R)-Oxiran-2-ylmethyl Pentanoate |
92418-73-0 | 2.5g |
$ 195.00 | 2022-06-03 | ||
TRC | R065185-12.5g |
(2R)-Oxiran-2-ylmethyl Pentanoate |
92418-73-0 | 12.5g |
$ 635.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616544-10g |
(R)-oxiran-2-ylmethyl pentanoate |
92418-73-0 | 98% | 10g |
¥705.00 | 2024-04-25 | |
TRC | R065185-5g |
(2R)-Oxiran-2-ylmethyl Pentanoate |
92418-73-0 | 5g |
$ 320.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616544-1g |
(R)-oxiran-2-ylmethyl pentanoate |
92418-73-0 | 98% | 1g |
¥145.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616544-50g |
(R)-oxiran-2-ylmethyl pentanoate |
92418-73-0 | 98% | 50g |
¥2604.00 | 2024-04-25 |
(2R)-Oxiran-2-ylmethyl pentanoate 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
(2R)-Oxiran-2-ylmethyl pentanoateに関する追加情報
Professional Introduction to (2R)-Oxiran-2-ylmethyl Pentanoate (CAS No. 92418-73-0)
(2R)-Oxiran-2-ylmethyl pentanoate, with the CAS number 92418-73-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique stereochemical configuration and functional group arrangement, serves as a versatile intermediate in the development of novel therapeutic agents. Its molecular structure, featuring a pentanoate moiety linked to an oxirane ring, makes it particularly valuable for constructing complex molecular frameworks essential in drug design.
The significance of (2R)-Oxiran-2-ylmethyl pentanoate lies in its ability to act as a chiral building block, which is crucial for the synthesis of enantiomerically pure pharmaceuticals. In recent years, there has been a growing emphasis on the development of single-enantiomer drugs due to their improved efficacy and reduced side effects compared to racemic mixtures. The stereochemistry of this compound, specifically the (R) configuration at the second carbon atom of the oxirane ring, makes it an attractive candidate for such applications.
Recent advancements in synthetic methodologies have further highlighted the utility of (2R)-Oxiran-2-ylmethyl pentanoate. Researchers have demonstrated its role in constructing highly functionalized heterocycles, which are prevalent in many bioactive molecules. For instance, studies have shown that this compound can be effectively utilized in the synthesis of oxazolidinones, a class of compounds known for their broad-spectrum antimicrobial properties. The oxirane ring in (2R)-Oxiran-2-ylmethyl pentanoate can undergo various transformations, including ring-opening reactions with nucleophiles, allowing for the introduction of diverse substituents and the creation of complex architectures.
In addition to its role in heterocycle synthesis, (2R)-Oxiran-2-ylmethyl pentanoate has been explored as a precursor in the development of protease inhibitors. Proteases are enzymes that play critical roles in numerous biological processes, and their inhibition is a key strategy in treating diseases such as cancer and inflammation. The pentanoate side chain provides a suitable scaffold for designing molecules that can selectively target specific proteases. For example, modifications to this side chain have led to the discovery of novel inhibitors that exhibit high potency and selectivity against certain protease families.
The pharmaceutical industry has also shown interest in (2R)-Oxiran-2-ylmethyl pentanoate for its potential applications in vaccine development. The ability to incorporate chiral centers into vaccine adjuvants and antigens can enhance immune responses by improving antigenic properties. The oxirane ring can be functionalized to attach various antigenic determinants or adjuvant molecules, making this compound a valuable tool in immunological research.
From a synthetic chemistry perspective, one of the most intriguing aspects of (2R)-Oxiran-2-ylmethyl pentanoate is its reactivity and versatility. The oxirane ring is known for its facile ring-opening reactions, which can be harnessed to introduce new functional groups or to form carbon-carbon bonds. This reactivity has been exploited in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, where the oxirane ring serves as an effective handle for connecting different molecular fragments.
The use of computational chemistry techniques has further enhanced our understanding of how (2R)-Oxiran-2-ylmethyl pentanoate behaves in various chemical environments. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective drug candidates. These studies often involve predicting binding affinities and identifying key pharmacophoric elements within the molecule.
In conclusion, (2R)-Oxiran-2-ylmethyl pentanoate (CAS No. 92418-73-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad utility as an intermediate. Its role in constructing chiral drugs, synthesizing heterocycles, developing protease inhibitors, and creating vaccine components underscores its importance in modern medicinal chemistry. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative therapeutic agents.
92418-73-0 ((2R)-Oxiran-2-ylmethyl pentanoate) 関連製品
- 372973-72-3((2E)-3-(2-ethylphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1855743-12-2(2-Butanol, 4-amino-1-(2-methoxyethoxy)-3,3-dimethyl-)
- 2228739-08-8(3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile)
- 58629-13-3(3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one)
- 1369464-82-3(4-(3-bromo-4-methylphenyl)but-3-en-2-one)
- 919896-15-4(N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide)
- 892415-82-6(N-(2,5-dimethoxyphenyl)-2-{6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide)
- 2104670-28-0(1-(1-Chlorocyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one)
- 172483-74-8(4-(3-Bromopropyl)iodobenzene)
- 1040645-73-5(N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide)




